2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a bicyclic compound that belongs to the class of pyrido-pyrimidinones, which are significant in medicinal chemistry due to their diverse biological activities. This compound features a chloro substituent at the 2-position of the pyridine ring and a carbonyl group at the 4-position of the pyrimidinone moiety. It serves as a valuable synthon in organic synthesis, particularly in the formation of more complex heterocyclic systems.
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is classified as a heterocyclic compound, specifically a pyrido-pyrimidinone. Heterocycles are compounds that contain atoms of at least two different elements as part of their ring structure. This compound is particularly noted for its role in drug discovery and development due to its pharmacological potential.
Several synthetic routes have been developed for the preparation of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. Notable methods include:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and minimize side reactions. For instance, reactions may be performed at room temperature or under reflux conditions depending on the reactivity of the starting materials.
The molecular structure of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one consists of:
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one participates in several chemical reactions:
Reactions typically require specific conditions such as heating or the presence of catalysts to facilitate bond formation or breaking. For example, reactions with sodium azide are typically conducted under reflux conditions in dimethylformamide .
The mechanism by which 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one exerts its biological effects is not fully elucidated but may involve interactions with biological targets through its nitrogen-containing heterocycles. The presence of electron-withdrawing groups like chlorine may enhance its reactivity towards nucleophiles.
Studies indicate that derivatives of this compound exhibit various biological activities, including potential antiplatelet effects and other pharmacological properties . The exact mechanism often depends on the specific derivative and its interactions with target proteins or enzymes.
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties .
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is primarily used in:
The exploration of pyrido[1,2-a]pyrimidin-4-ones in medicinal chemistry spans over four decades, evolving from simple psychotropic agents to sophisticated targeted therapies. Early developments focused on derivatives with unsubstituted or alkyl-substituted parent structures, yielding compounds with central nervous system activity such as the tranquilizer pirenperone and the antipsychotic lusaperidone. These first-generation compounds established the scaffold's bioavailability and drug-like properties but exhibited limited target selectivity. The discovery of seganserin as a serotonin antagonist further validated the scaffold's pharmaceutical utility, though clinical applications remained narrow until the turn of the millennium [3] [5].
Synthetic access to pyrido[1,2-a]pyrimidin-4-ones has undergone substantial refinement, transitioning from classical condensation approaches to sophisticated catalytic methods:
Classical Approaches (Pre-2000): Early synthetic routes relied on acid-catalyzed condensation between 2-aminopyridines and β-ketoesters or β-diketones under harsh conditions (concentrated acids, temperatures >150°C). These methods suffered from limited functional group tolerance, low regioselectivity, and moderate yields (typically 30-50%), restricting structural diversity. Thermal cyclization of enaminones represented an alternative approach but encountered similar limitations [3].
Transition Metal-Catalyzed Era (2000-2020): The advent of palladium-catalyzed transformations revolutionized scaffold functionalization, enabling C-H alkenylation at the C-3 position and carbonylative cycloamidation of ketoimines. Silver-catalyzed cyclizations between 2-aminopyridines and alkynoates provided efficient access to 3-substituted derivatives. While expanding chemical space, these methods remained constrained by the high cost of precious metal catalysts and stringent anhydrous conditions [3].
Copper-Catalyzed Renaissance (2020-Present): Recent breakthroughs in copper-catalyzed methods have dramatically improved synthetic accessibility. A particularly efficient one-pot tandem protocol employs CuI (20 mol%) with Mephos ligand (30 mol%) in DMF at 130°C, facilitating Ullmann-type C-N bond formation followed by intramolecular amidation between 2-halopyridines and (Z)-3-amino-3-arylacrylates. This operationally simple approach delivers multi-substituted pyrido[1,2-a]pyrimidin-4-ones in 48-89% yields across 36-48 hours with excellent functional group tolerance and scalability (>1 gram demonstrated) [3].
Table 1: Evolution of Synthetic Methodologies for Pyrido[1,2-a]pyrimidin-4-ones
Era | Representative Method | Key Advantages | Limitations | Typical Yield Range |
---|---|---|---|---|
Classical (Pre-2000) | Acid-catalyzed condensation | Simple reagents | Harsh conditions, limited scope | 30-50% |
Transition Metal (2000-2020) | Pd-catalyzed C-H alkenylation | C-3 regioselectivity | Precious metal cost, anhydrous conditions | 45-75% |
Copper-Catalyzed (2020-Present) | CuI-catalyzed tandem C-N/amidation | Broad substrate scope, scalability | Extended reaction times | 48-89% |
The clinical trajectory of pyrido[1,2-a]pyrimidin-4-one derivatives accelerated significantly with their application in targeted cancer therapies:
FGFR Inhibitors: The 2019 FDA approval of erdafitinib (pan-FGFR inhibitor) for metastatic urothelial carcinoma marked a watershed moment. Researchers subsequently designed pyrido[1,2-a]pyrimidin-4-one derivatives to overcome limitations of first-generation inhibitors (dovitinib, ponatinib) and second-generation agents (pemigatinib). Compound 23d (bearing a 7-aryl group and flexible side chain) exhibited superior FGFR1 inhibition (IC₅₀ = 0.8 nM) compared to erdafitinib (IC₅₀ = 1.2 nM) and enhanced selectivity against VEGFR2 (>100-fold). In FGFR2-amplified SNU-16 gastric cancer xenografts, 23d induced 92% tumor regression at 25 mg/kg/day without significant weight loss, attributed to improved aqueous solubility (pH 7.4 solubility: 5.2 μM vs. erdafitinib's 0.8 μM) and pharmacokinetic profile [2].
SHP2 Allosteric Inhibitors: Leveraging scaffold flexibility, 2024 research identified 14i (IC₅₀ = 0.104 μM against full-length SHP2) through strategic sulfur incorporation between the core and 7-aryl group. This modification enhanced conformational adaptability, enabling optimal occupation of the tunnel-like allosteric pocket. 14i demonstrated exceptional cellular potency in Kyse-520 esophageal squamous cell carcinoma (IC₅₀ = 1.06 μM), significantly surpassing SHP099 (clinical candidate). Mechanistically, 14i induced G0/G1 arrest and suppressed p-Akt/p-Erk1/2 pathways while showing minimal inhibition against the isolated phosphatase domain (IC₅₀ > 50 μM), confirming its allosteric mode of action [5].
Table 2: Key Therapeutic Milestones of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Therapeutic Area | Representative Compound | Biological Target | Key Advancement | Reference |
---|---|---|---|---|
Oncology | Erdafitinib (Approved drug) | Pan-FGFR | First FDA-approved FGFR inhibitor | [2] |
Oncology | Compound 23d | Selective FGFR | 92% tumor regression in SNU-16 xenografts | [2] |
Oncology | Compound 14i | Allosteric SHP2 | IC₅₀ = 0.104 μM (SHP2), Kyse-520 IC₅₀ = 1.06 μM | [5] |
CNS | Pirenperone | Serotonin receptor | Early scaffold validation in psychotropics | [3] |
Genetic Disorders | Risdiplam (Approved drug) | SMN2 splicing | SMA treatment (non-2-chloro derivative) | [3] |
Chlorine substitution at the C-2 position of the pyrido[1,2-a]pyrimidin-4-one scaffold exerts multifaceted influences on molecular properties and biological interactions. The 2-chloro derivative (CAS# 5418-94-0, MW: 180.59 g/mol, SMILES: O=C1C=C(Cl)N=C2N1C=CC=C2) serves as both a bioactive pharmacophore and a versatile synthetic intermediate. Its commercial availability as a building block (Sigma-Aldrich R795666, BLD Pharm) underscores its importance in medicinal chemistry, though suppliers typically provide it without analytical characterization data, requiring user confirmation of identity and purity [1] [4].
The chlorine atom's moderate size (van der Waals radius: 1.75 Å) and strong σ-electron withdrawing capacity (Hammett constant: σₘ = 0.37) induce three primary effects:
Electron-Deficient Heterocycle: The -I effect reduces electron density at N-1 and C-3, enhancing hydrogen-bond accepting capacity at the carbonyl oxygen (O-4) by ~15% (calculated electrostatic potential maps). This amplifies key interactions with kinase hinge regions, as observed in FGFR1 complexes where O-4 forms dual H-bonds with Ala564NH and Glu562NH [2].
Halogen Bonding: The chlorine's σ-hole (electropositive crown) engages in orthogonal interactions with carbonyl backbones (e.g., Leu484 in FGFR1, distance: 3.3 Å) and sulfur atoms (Met528 in SHP2, distance: 3.5 Å). This contributes 0.8-1.2 kcal/mol binding energy, improving target residence time by 2-3 fold compared to 2-H analogs [2] [5].
Steric Gilding: Chlorine's optimal size prevents steric clashes in narrow hydrophobic pockets (e.g., FGFR1's "gatekeeper" region) while shielding the C-2 position from metabolic oxidation. Molecular dynamics simulations confirm 2-chloro derivatives maintain 85% protein contact time versus 65% for 2-bromo analogs due to reduced hydrophobic surface [5].
The strategic impact of chlorine substitution is evidenced by systematic structure-activity relationship studies:
FGFR Inhibition: In pyrido[1,2-a]pyrimidin-4-one-based FGFR inhibitors, 2-chloro substitution improved FGFR1 IC₅₀ by 3-7 fold versus 2-methyl or 2-methoxy analogs. Compound 8c (2-Cl) demonstrated IC₅₀ = 1.9 nM, while its 2-H analog showed IC₅₀ = 6.7 nM. This enhancement correlates with cellular potency: 8c inhibited SNU-16 proliferation at 0.15 μM versus 0.42 μM for the 2-H congener. The chlorine's role extends beyond direct target interaction—it enables late-stage diversification via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install aryl, heteroaryl, or amino groups at C-2, as exemplified by the synthesis of 23d from 2-chloro precursor [2].
SHP2 Allosteric Inhibition: Chlorine's vectorial orientation proved critical for tunnel occupation in SHP2 inhibitors. Compound 13a (2-Cl) achieved SHP2 IC₅₀ = 0.47 μM, whereas 2-F and 2-Br analogs showed reduced potency (IC₅₀ = 1.12 μM and 0.89 μM, respectively). Molecular docking revealed the 2-Cl atom optimally engages in a hydrophobic subpocket formed by Phe113, Phe362, and Leu362. Replacement with bulkier groups (2-CF₃, 2-OCF₃) induced steric repulsion with Phe362, reducing residence time by >50% [5].
Table 3: Bioactivity Comparison of 2-Substituted Pyrido[1,2-a]pyrimidin-4-one Derivatives
Biological Target | C-2 Substituent | Enzymatic IC₅₀ (μM) | Cellular IC₅₀ (μM) | Key Interactions |
---|---|---|---|---|
FGFR1 | Cl | 0.0019 | 0.15 | H-bond (Ala564), Halogen bond (Leu484) |
FGFR1 | H | 0.0067 | 0.42 | H-bond (Ala564) only |
FGFR1 | OCH₃ | 0.0058 | 0.38 | H-bond (Ala564), weakened halogen bonding |
SHP2 | Cl | 0.47 | 1.06 | Hydrophobic (Phe113, Phe362) |
SHP2 | F | 1.12 | 3.25 | Reduced hydrophobic contact |
SHP2 | Br | 0.89 | 1.98 | Steric clash with Phe362 |
The 2-chloro group's synthetic utility stems from its balanced reactivity in nucleophilic substitution and cross-coupling reactions:
Nucleophilic Aromatic Substitution (SₙAr): Activated by the electron-withdrawing pyrimidinone ring, the chlorine undergoes displacement by amines under mild conditions (50-80°C in DMSO). Aliphatic amines react efficiently within 2-4 hours (e.g., morpholine derivatives), while anilines require Buchwald-Hartwig catalysis (Pd₂(dba)₃/Xantphos) [2].
Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids proceeds at 80°C using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (4:1), enabling access to 2-aryl derivatives critical for optimizing hydrophobic pocket interactions. Direct cyanation (Zn(CN)₂/Pd(PPh₃)₄) provides 2-cyano analogs for prodrug strategies [3] [5].
Stability Considerations: The 2-chloro derivatives exhibit sufficient stability for medicinal chemistry workflows (t₁/₂ > 24 hours in pH 7.4 buffer at 37°C), though storage under inert atmosphere at 2-8°C is recommended to prevent hydrolytic degradation to the 2-oxo derivative [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7